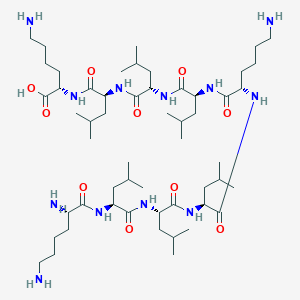![molecular formula C26H50N4O6S2Si2 B12562758 1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] CAS No. 198645-55-5](/img/structure/B12562758.png)
1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] is a compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. This particular compound is notable for its potential use in creating covalent organic frameworks (COFs) with unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] typically involves the condensation of 1,3,5-triformylphloroglucinol with 1,1’-(1,4-phenylene)bis(thiourea). The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:
Condensation Reaction: The starting materials, 1,3,5-triformylphloroglucinol and 1,1’-(1,4-phenylene)bis(thiourea), are mixed in a suitable solvent.
Reaction Conditions: The mixture is heated to a specific temperature and maintained for a certain period to facilitate the condensation reaction.
Product Isolation: The resulting product is isolated and purified using standard techniques such as filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiourea groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] has several scientific research applications:
Biology: The compound’s thiourea groups can interact with biological molecules, making it useful in biochemical studies and drug design.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] involves its ability to form covalent bonds with other molecules. The thiourea groups can interact with various functional groups, facilitating the formation of stable complexes. This property is particularly useful in the synthesis of covalent organic frameworks (COFs), where the compound acts as a linker to create a robust and porous network .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(2,5-Dimethyl-1,4-phenylene)bis(thiourea): Similar in structure but with methyl groups, leading to different properties.
1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(thiourea): Another variant with biphenyl groups, offering distinct characteristics.
Uniqueness
1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] is unique due to its triethoxysilyl groups, which enhance its ability to form strong covalent bonds and create stable frameworks. This makes it particularly valuable in the synthesis of covalent organic frameworks (COFs) with enhanced properties .
Propiedades
Número CAS |
198645-55-5 |
|---|---|
Fórmula molecular |
C26H50N4O6S2Si2 |
Peso molecular |
635.0 g/mol |
Nombre IUPAC |
1-(3-triethoxysilylpropyl)-3-[4-(3-triethoxysilylpropylcarbamothioylamino)phenyl]thiourea |
InChI |
InChI=1S/C26H50N4O6S2Si2/c1-7-31-39(32-8-2,33-9-3)21-13-19-27-25(37)29-23-15-17-24(18-16-23)30-26(38)28-20-14-22-40(34-10-4,35-11-5)36-12-6/h15-18H,7-14,19-22H2,1-6H3,(H2,27,29,37)(H2,28,30,38) |
Clave InChI |
YFEOTFPFJOMGOC-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=S)NC1=CC=C(C=C1)NC(=S)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)
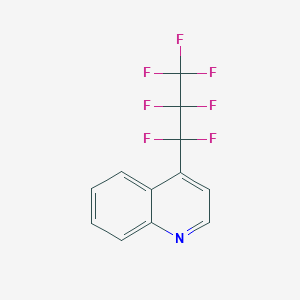

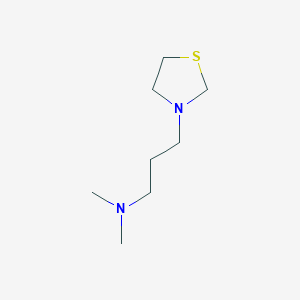
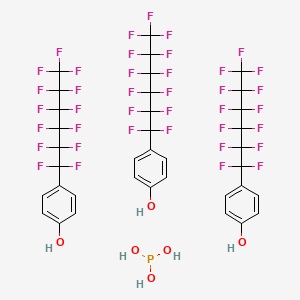

![Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-](/img/structure/B12562701.png)
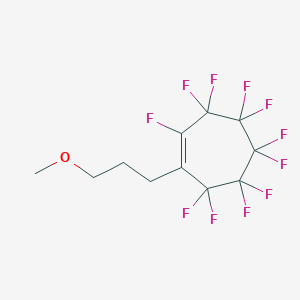
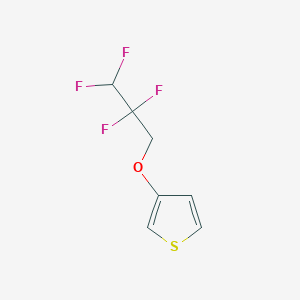

![6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one](/img/structure/B12562731.png)
![4-[2-(Hydroxyamino)ethyl]phenol](/img/structure/B12562737.png)
